alpha-Methylhistamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine: is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine typically involves the construction of the imidazole ring followed by the introduction of the chiral center. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring. The chiral center can be introduced using chiral starting materials or chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Imidazolones

Reduction: Dihydroimidazoles

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Scientific Applications of (R)-(-)-α-Methylhistamine Dihydrobromide

(R)-(-)-α-Methylhistamine dihydrobromide is a potent and selective agonist of the histamine H3 receptor . It has high affinity for the H3 receptor (Kd = 50.3 nM) and displays >200-fold selectivity over H4 receptors . This compound is valuable in laboratory research for studying histamine-related pathways and functions .

(R)-(-)-α-Methylhistamine dihydrobromide inhibits H3-mediated histamine synthesis and release in the central nervous system (CNS) and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM) . It is also more than 10 times as potent as histamine and has >1000 times higher selectivity toward H3-receptors than histamine . It exhibits only weak affinities for H1 and H2 receptors .

In Vitro Studies

(R)-(-)-α-Methylhistamine dihydrobromide is used in in vitro studies to investigate its effects on various cell types and signaling pathways .

In Vivo Studies

Pretreatment with (R)-(-)-α-Methylhistamine dihydrobromide has been shown to reverse propofol-induced memory retention impairment in rats . Studies in mice and rats have demonstrated that (R)-alpha-methylhistamine affects pargyline-induced accumulation of tele-methylhistamine (t-MH) in the brain, indicating its potent effects on histamine turnover in vivo . (R)-alpha-methylhistamine dihydrochloride decreases the steady-state t-MH level in the mouse brain without significantly changing the histamine level .

Citations in Scientific Literature

(R)-(-)-α-Methylhistamine dihydrobromide has been used in various studies, as evidenced by citations in scientific publications :

- Serotonergic neuron regulation: Investigating serotonergic neuron regulation using in vivo single-cell transcriptomics .

- Histamine H3 receptor modulation of MAPK and Akt Signaling: Examining how the histamine H3 receptor modulates mitogen-activated protein kinase (MAPK) and Akt signaling in striatonigral and striatopallidal neurons .

- Effects on interstitial cells of Cajal: Studying the effects of histamine on cultured interstitial cells of Cajal in the murine small intestine .

- NF-κB-dependent transcription and inflammatory mediator release: Investigating the potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells .

Technical Data

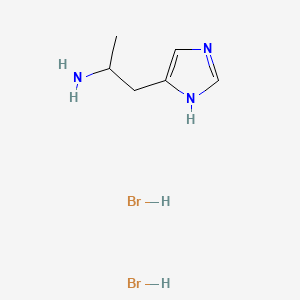

- Chemical Name: (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide

- Molecular Weight: 287

- Formula: C6H11N3.2HBr

- Purity: ≥98%

- CAS Number: 868698-49-1

Applications

(R)-(-)-α-Methylhistamine dihydrobromide is used in:

Mechanism of Action

The mechanism of action of S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the chiral center may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Histamine: A biogenic amine with an imidazole ring, involved in immune responses.

Imidazole: The parent compound of the imidazole family, used in various chemical reactions.

Clotrimazole: An antifungal agent with an imidazole ring, used in medical treatments.

Uniqueness

S-(+)-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for developing enantioselective drugs and studying chiral interactions in biological systems.

Biological Activity

Alpha-Methylhistamine dihydrobromide, specifically the (R)-(-) enantiomer, is a potent and selective agonist for the H3 histamine receptor. This compound has garnered significant attention in pharmacological research due to its implications in various biological activities, particularly in the central nervous system (CNS) and immune responses.

- Chemical Name : (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide

- Molecular Formula : C₆H₁₃Br₂N₃

- Molecular Weight : 287 g/mol

- Purity : ≥98% (HPLC)

This compound acts primarily as an H3 receptor agonist with a binding affinity (K_D) of 50.3 nM, demonstrating over 200-fold selectivity against H4 receptors . This selectivity allows it to inhibit histamine synthesis and release in the CNS, which is crucial for modulating neurotransmission and various physiological processes.

Biological Activities

- Cognitive Enhancement :

- Anti-inflammatory Effects :

- Impact on Eosinophil Activity :

Case Study 1: Memory Retention Improvement

In a study investigating the effects of alpha-Methylhistamine on memory retention, rats administered with the compound showed significant improvements compared to control groups. The results demonstrated that doses as low as 6.3 mg/kg could significantly decrease levels of tele-methylhistamine in the brain without altering overall histamine levels, suggesting a targeted action on H3 receptors .

Case Study 2: In Vivo Effects on Histamine Turnover

Research involving mice indicated that alpha-Methylhistamine effectively modulates histamine turnover in the brain. When administered alongside pargyline (a monoamine oxidase inhibitor), it inhibited the pargyline-induced increase in tele-methylhistamine levels, underscoring its regulatory role on histaminergic signaling pathways .

Comparative Binding Affinity

The following table summarizes the binding affinities of alpha-Methylhistamine across different histamine receptors:

| Receptor Type | Binding Affinity (K_i or K_D) | Selectivity |

|---|---|---|

| H3 | 50.3 nM | Highly selective (>1000x over H1 and H2) |

| H4 | >200-fold selectivity over H4 | |

| H1 | pK_i = 4.8 | Low affinity |

| H2 | pK_i < 3.5 | Negligible affinity |

Q & A

Basic Research Questions

Q. What are the primary receptor targets of alpha-methylhistamine dihydrobromide, and how is selectivity validated in experimental models?

this compound is a potent and selective agonist of histamine H3 receptors (H3R), with a dissociation constant (Kd) of 50.3 nM in rat cortical membranes . Selectivity is validated through competitive binding assays using radiolabeled ligands (e.g., [³H]-Nα-methylhistamine) and functional assays in isolated tissues, such as guinea pig ileum, where it inhibits electrically induced contractions via H3R activation. Cross-reactivity with H2 or H4 receptors is minimized by using antagonists like tiotidine (H2R) or JNJ 7777120 (H4R) in control experiments .

Q. What are standard dosages and administration routes for in vivo studies investigating H3 receptor modulation?

In rabbits, subcutaneous (s.c.) administration at 10 µg/kg twice daily for 10 days is used to assess hepatotoxicity . For neurochemical studies in rats, direct perfusion into the basolateral amygdala (BLA) at 1–10 µM concentrations is employed to evaluate H3R-mediated neurotransmitter release . Dose optimization should include pilot studies with escalating doses (1–100 µg/kg) and pharmacokinetic profiling to account for blood-brain barrier penetration .

Q. How is purity and stability ensured for this compound in experimental preparations?

Purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as outlined in Certificate of Analysis (COA) documentation . For stability, lyophilized aliquots are stored at -20°C in anhydrous conditions, and working solutions are prepared in degassed, pH-adjusted buffers (e.g., 0.1 M PBS) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s effects across different neural circuits?

Discrepancies in neurotransmitter modulation (e.g., GABA vs. dopamine) arise from model-specific variables, such as brain region heterogeneity (e.g., BLA vs. striatum) or species differences (rat vs. human H3R isoforms). To address this, employ in situ hybridization to map H3R distribution and use slice electrophysiology with selective antagonists (e.g., thioperamide) to isolate receptor-specific effects . Meta-analyses of dose-response curves across studies can identify outliers due to methodological variability .

Q. What experimental designs are optimal for assessing cross-reactivity with H2 receptors in inflammatory models?

Use a two-pronged approach:

- Pharmacological profiling : Co-administer this compound with H2R antagonists (e.g., ranitidine) in leukotriene biosynthesis assays in human neutrophils .

- Genetic validation : Compare wild-type and H2R-knockout murine models in histamine-induced cytokine release assays. Data normalization to baseline H2R activity (via qPCR) ensures specificity .

Q. How should researchers integrate this compound into mixed-methods studies exploring cognitive-behavioral outcomes?

Combine quantitative measures (e.g., microdialysis for acetylcholine levels in rat prefrontal cortex) with qualitative behavioral scoring (e.g., Morris water maze performance). Use a convergent parallel design:

- Quantitative arm : Administer 10 µg/kg s.c. and measure neurotransmitter flux via HPLC .

- Qualitative arm : Conduct blinded video analysis of exploratory behavior pre- and post-administration . Triangulate data using FINERMAPS criteria to ensure feasibility and relevance .

Q. What strategies mitigate variability in neurochemical measurements during prolonged perfusion studies?

- Exclusion criteria : Exclude animals with <90% accurate probe placement in target brain regions (e.g., BLA) .

- Internal controls : Spike samples with deuterated internal standards (e.g., d4-histamine) to correct for recovery rates during mass spectrometry .

- Time-series normalization : Express data as percentage change from baseline (pre-drug) to account for diurnal fluctuations .

Q. Methodological Guidance

Q. How to formulate a rigorous research question for grant proposals involving this compound?

Apply the FINERMAPS framework:

- Feasible : "Does this compound (10–100 µg/kg, s.c.) reverse scopolamine-induced memory deficits in rats within 30-minute latency periods?" .

- Novel : "How does H3R agonism modulate cross-talk between dopaminergic and cholinergic systems in Parkinsonian models?" .

Q. What statistical approaches are recommended for analyzing dose-dependent hepatotoxicity data?

Use non-linear regression (e.g., log-dose vs. response) to calculate EC50 values for liver enzyme elevation (ALT/AST). Apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., 10 µg/kg vs. histamine controls) . For skewed data, employ non-parametric alternatives (e.g., Kruskal-Wallis) .

Properties

CAS No. |

28814-35-9 |

|---|---|

Molecular Formula |

C6H13Br2N3 |

Molecular Weight |

287.00 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |

InChI Key |

RWHNAAABSGVRDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.